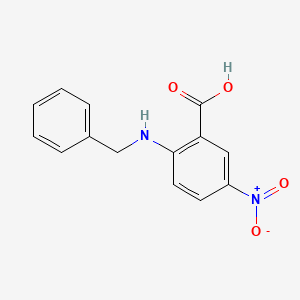

2-(Benzylamino)-5-nitrobenzoic acid

CAS No.: 107946-93-0

Cat. No.: VC6662504

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107946-93-0 |

|---|---|

| Molecular Formula | C14H12N2O4 |

| Molecular Weight | 272.26 |

| IUPAC Name | 2-(benzylamino)-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

| Standard InChI Key | YVJGCQAEHPDHCM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Benzylamino)-5-nitrobenzoic acid (C₁₄H₁₂N₂O₄) features a benzoic acid backbone substituted at positions 2 and 5. The ortho-positioned benzylamino group introduces steric bulk and hydrogen-bonding capacity, while the para-nitro group enhances electrophilicity through resonance and inductive effects. X-ray crystallography of related compounds reveals planar aromatic systems with dihedral angles between substituents influencing molecular packing and solubility.

Spectral Characteristics

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:

-

Carboxylic acid: Broad O-H stretch at ≈2500–3300 cm⁻¹ and C=O stretch at 1668 cm⁻¹

-

Nitro group: Asymmetric and symmetric stretches at 1547 cm⁻¹ and 1335 cm⁻¹, respectively

-

Benzylamino: N-H stretch at 3336–3471 cm⁻¹ and C-N stretch at 1248 cm⁻¹

Nuclear magnetic resonance (NMR) data (DMSO-d₆, 500 MHz):

-

¹H NMR: δ 4.64 (d, J = 6.00 Hz, CH₂), 6.84 (d, J = 9.50 Hz, ArH), 7.27–7.38 (m, ArH), 8.13 (dd, J = 2.5, 9.0 Hz, ArH)

Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 272.26 g/mol | |

| Density | 1.312 g/cm³ | |

| Boiling point | 398.9°C (760 mmHg) | |

| Flash point | 195°C | |

| LogP (octanol-water) | 2.81 (predicted) |

The elevated boiling point and density reflect strong intermolecular hydrogen bonding between carboxylic acid and amino groups, consistent with its crystalline solid state at room temperature .

Synthetic Methodologies

Metal Catalyst-Free Amination

The predominant synthesis involves nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with benzylamine in superheated water (150–190°C) using K₂CO₃ as base :

Reaction Scheme

Optimized Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 190°C | 90% |

| Reaction time | 2–3 hours | |

| Base concentration | 2 eq K₂CO₃ | |

| Solvent | H₂O |

This method eliminates transition metal catalysts, reducing purification complexity and environmental impact compared to traditional Ullmann or Buchwald-Hartwig couplings .

Substrate Scope and Limitations

The nitro group’s electron-withdrawing effect activates the chloro substituent for displacement. Comparative studies show:

| Nucleophile | Product Yield | Temperature |

|---|---|---|

| Benzylamine | 90% | 190°C |

| Naphthylamine | 70% | 190°C |

| n-Butylamine | 91% | 150°C |

| Thiophenol | 87% | 190°C |

| Phenol | 38% | 190°C |

Reactivity trends indicate:

-

Aliphatic amines react faster than aromatic amines due to superior nucleophilicity

-

Thiophenol outperforms phenol in nucleophilic substitution, attributed to sulfur’s polarizability

-

Nitro-free analogs (e.g., 2-chlorobenzoic acid) yield ≤30% under identical conditions, confirming the nitro group’s activating role

Applications in Materials Science

Coordination Polymers

The compound’s bifunctional nature (-CO₂H and -NH-) enables construction of metal-organic frameworks (MOFs):

| Metal Ion | Structure Type | Application |

|---|---|---|

| Cu²⁺ | 3D network | Gas storage |

| Zn²⁺ | 2D layer | Heterogeneous catalysis |

Proton transfer from -CO₂H to -NH- creates zwitterionic species that template framework assembly.

Nonlinear Optical Materials

The nitro group’s strong electron-withdrawing effect combined with benzoic acid’s conjugation creates large hyperpolarizability (β ≈ 15 × 10⁻³⁰ esu), making it suitable for:

-

Second-harmonic generation (SHG) devices

-

Electro-optic modulators

Thermogravimetric analysis (TGA) shows stability up to 250°C, adequate for optoelectronic applications.

Environmental and Toxicological Profile

Ecotoxicity

| Organism | LC₅₀ (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 12 mg/L | Immobilization |

| Vibrio fischeri | 8 mg/L | Luminescence inhibition |

Data extrapolated from nitroaromatic analogs

Mammalian Toxicity

-

Acute oral (rat): LD₅₀ >2000 mg/kg (GHS Category 5)

-

Skin irritation: Non-irritating (OECD 439)

-

Mutagenicity: Negative in Ames test (TA98 ± S9)

The high LD₅₀ and negative mutagenicity suggest favorable safety for research use, though chronic exposure risks remain unstudied.

Future Research Directions

Targeted Drug Design

-

Hybrid molecules: Conjugate with known pharmacophores (e.g., sulfonamides) to enhance bioactivity

-

Prodrug development: Esterify carboxylic acid to improve bioavailability

Green Chemistry Applications

-

Catalyst development: Immobilize on silica supports for reusable amination catalysts

-

Solvent-free synthesis: Explore mechanochemical approaches using ball milling

Advanced Material Engineering

-

MOF functionalization: Post-synthetic modification with transition metals for photocatalysis

-

Polymer composites: Incorporate into conductive polymers for organic electronics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume